Carotegrast

Description

Properties

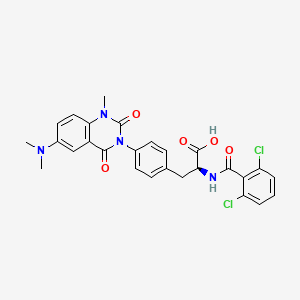

IUPAC Name |

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBOUPIOWUMTE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193188 | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401904-75-4 | |

| Record name | Carotegrast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAROTEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carotegrast: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carotegrast methyl, an orally administered small molecule, represents a significant advancement in the treatment of inflammatory bowel disease (IBD). As a prodrug, it is rapidly converted to its active metabolite, this compound (HCA2969), which functions as a potent and selective antagonist of α4-integrins. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, preclinical efficacy, and clinical trial outcomes in patients with ulcerative colitis. Through a comprehensive review of its pharmacology, this document provides a thorough understanding of how this compound modulates the inflammatory cascade in IBD, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated experimental workflows.

Introduction: The Role of Leukocyte Trafficking in IBD

Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of leukocytes from the bloodstream into the intestinal mucosa. This process is mediated by the interaction of integrins, a family of cell adhesion receptors on the surface of leukocytes, with their corresponding ligands on vascular endothelial cells. The α4β1 and α4β7 integrins play a pivotal role in this leukocyte trafficking. Specifically, the interaction between α4β7 integrin on lymphocytes and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelial cells of the gut is a critical step for the recruitment of inflammatory cells to the intestinal tissue. This compound is designed to specifically interrupt this interaction, thereby offering a targeted therapeutic approach to mitigate intestinal inflammation.

Molecular Mechanism of Action of this compound

This compound methyl is an ester prodrug of this compound (HCA2969), its active metabolite.[1] this compound is a potent antagonist of the α4 integrin subunit, which is a component of both α4β1 and α4β7 integrins. By binding to the α4 subunit, this compound sterically hinders the interaction of these integrins with their respective ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1, and MAdCAM-1 for α4β7.[1] The inhibition of the α4β7/MAdCAM-1 interaction is particularly relevant for the treatment of IBD, as MAdCAM-1 is preferentially expressed on the vascular endothelium of the gastrointestinal tract, making this a gut-selective therapeutic target. By blocking this interaction, this compound effectively reduces the migration of inflammatory lymphocytes into the intestinal mucosa, leading to a reduction in local inflammation and tissue damage.

Quantitative Pharmacology

The inhibitory activity of this compound's active metabolite, HCA2969, has been quantified in vitro, demonstrating its high affinity and potency for both human α4β1 and α4β7 integrins.

| Parameter | Human α4β1 Integrin | Human α4β7 Integrin | Mouse α4β7 Integrin |

| Binding Affinity (KD) | 0.32 nM | 0.46 nM | 0.2 nM |

| Inhibitory Concentration (IC50) | 5.8 nM | 1.4 nM | Not Reported |

Data sourced from MedchemExpress.

Preclinical Evidence in a Murine Model of Colitis

The efficacy of this compound was evaluated in a well-established mouse model of colitis induced by the transfer of IL-10 deficient T-cells. This model recapitulates key features of human IBD, including T-cell-mediated intestinal inflammation.

Experimental Protocol: IL-10 Deficient T-Cell Transfer Colitis Model

-

Induction of Colitis: CD4+CD45RBhigh T-cells, which are known to induce colitis, are isolated from the spleens of wild-type mice.

-

Cell Transfer: These isolated T-cells are then adoptively transferred into immunodeficient recipient mice (e.g., SCID or Rag-/- mice).

-

Treatment Administration: this compound methyl (AJM300) is administered orally to the recipient mice, typically mixed in their diet, starting at the time of cell transfer. A control group receives a standard diet without the drug.

-

Disease Monitoring: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.

-

Histopathological Analysis: After a defined period, typically several weeks, the colons of the mice are harvested for histopathological examination to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration.

In this model, oral administration of this compound methyl dose-dependently prevented the development of colitis.[2] A significant reduction in colon weight, an indicator of inflammation, was observed, which correlated with a marked decrease in T-cell infiltration into the colonic lamina propria.[2] The maximum efficacy of this compound was comparable to that achieved with an anti-α4 integrin monoclonal antibody, demonstrating its potent anti-inflammatory effects in vivo.[2]

Clinical Efficacy in Ulcerative Colitis: Phase 3 Trial (NCT03531892)

A multicenter, randomized, double-blind, placebo-controlled Phase 3 study was conducted in Japan to evaluate the efficacy and safety of this compound methyl in patients with moderately active ulcerative colitis who had an inadequate response or intolerance to mesalazine.[3][4]

Study Design and Methods

-

Participants: Patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1.[3][4]

-

Intervention: Patients were randomized to receive either this compound methyl (960 mg) or a placebo, administered orally three times daily for 8 weeks.[4]

-

Primary Endpoint: The primary endpoint was the clinical response rate at week 8, defined as a reduction in the Mayo Clinic score of ≥30% and ≥3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1.[4]

-

Secondary Endpoints: Secondary endpoints included clinical remission, mucosal healing, and symptomatic remission at week 8.

Clinical Trial Results

The study demonstrated the statistically significant superiority of this compound methyl over placebo in inducing a clinical response in patients with moderately active ulcerative colitis.

| Endpoint | This compound Methyl (n=102) | Placebo (n=101) | p-value |

| Clinical Response at Week 8 | 45.1% | 20.8% | 0.00028 |

| Clinical Remission at Week 8 | 25.5% | 8.9% | 0.0019 |

| Mucosal Healing at Week 8 | 47.1% | 22.8% | 0.0002 |

| Symptomatic Remission at Week 8 | 37.3% | 15.8% | 0.0004 |

Data sourced from Matsuoka K, et al. Lancet Gastroenterol Hepatol. 2022.[3]

The safety profile of this compound methyl was comparable to that of the placebo, with the most common adverse event being nasopharyngitis.[3]

Pharmacokinetics and Pharmacodynamics

This compound methyl is a prodrug that is absorbed and then converted to its active metabolite, this compound. A study in healthy male subjects evaluated the effect of food on the pharmacokinetics of a single high dose of this compound methyl. Food consumption was found to reduce the systemic exposure to both this compound methyl and this compound. However, this reduction did not significantly impact the pharmacodynamic effect of the drug, as measured by the increase in peripheral lymphocyte counts, a surrogate marker of α4-integrin inhibition. A single dose of this compound methyl up to 960 mg was found to be safe and well-tolerated.

Conclusion

This compound represents a targeted, orally administered therapy for ulcerative colitis with a well-defined mechanism of action. By potently and selectively antagonizing α4-integrins, particularly the α4β7/MAdCAM-1 interaction crucial for gut-specific lymphocyte homing, this compound effectively mitigates the inflammatory cascade in the intestinal mucosa. Its efficacy has been demonstrated in robust preclinical models and confirmed in a pivotal Phase 3 clinical trial, offering a promising new therapeutic option for patients with moderately active ulcerative colitis. The favorable safety profile and oral route of administration further enhance its potential clinical utility in the management of IBD. Further research will continue to delineate its long-term efficacy and safety in a broader patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300, prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

Carotegrast: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotegrast, and its orally bioavailable prodrug this compound methyl (formerly AJM300), represents a significant advancement in the treatment of ulcerative colitis. As a small molecule antagonist of α4-integrin, this compound offers a targeted therapeutic approach to mitigating the chronic inflammation characteristic of this debilitating disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed methodologies for key preclinical and clinical experiments are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

This compound methyl is the methyl ester prodrug that is hydrolyzed in the liver by carboxylesterase 1 to its active metabolite, this compound.[1]

Chemical Structure

This compound methyl

-

IUPAC Name: methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate[2]

-

CAS Number: 401905-67-7[2]

-

Chemical Formula: C₂₈H₂₆Cl₂N₄O₅[2]

-

Molecular Weight: 569.44 g/mol [2]

This compound (Active Metabolite)

-

IUPAC Name: (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid[3]

-

CAS Number: 401904-75-4[3]

-

Chemical Formula: C₂₇H₂₄Cl₂N₄O₅[3]

-

Molecular Weight: 555.41 g/mol [3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound methyl and its active metabolite, this compound.

| Property | This compound methyl | This compound (Active Metabolite) |

| Molecular Formula | C₂₈H₂₆Cl₂N₄O₅[2] | C₂₇H₂₄Cl₂N₄O₅[3] |

| Molecular Weight | 569.44 g/mol [2] | 555.41 g/mol [3] |

| Predicted logP | 4.1 - 4.73[4] | 4.6[3] |

| Predicted Water Solubility | 0.00165 mg/mL[4] | Not Available |

| pKa (Strongest Acidic) | 12.53 (Predicted)[4] | Not Available |

| pKa (Strongest Basic) | 3.2 (Predicted)[4] | Not Available |

| Solubility | DMSO: 100 mg/mL (175.61 mM)[5] In vivo formulation (suspended solution): 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4] | Not Available |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective antagonist of α4-integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[6] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[7]

The anti-inflammatory effect of this compound is exerted by blocking the interaction of α4β1 and α4β7 integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1][8] VCAM-1 is expressed on activated endothelial cells in various tissues, while MAdCAM-1 is predominantly expressed on the endothelium of the gastrointestinal tract.[7] By inhibiting these interactions, this compound prevents the trafficking of inflammatory cells, such as T-lymphocytes, into the intestinal mucosa, thereby reducing inflammation.[9]

Signaling Pathway

The binding of α4-integrins to their ligands initiates downstream signaling cascades that are crucial for leukocyte adhesion, migration, and activation. By blocking this initial interaction, this compound effectively inhibits these downstream events. The following diagram illustrates the signaling pathway inhibited by this compound.

Preclinical and Clinical Development

This compound methyl has undergone extensive preclinical and clinical evaluation, leading to its approval in Japan for the treatment of moderately active ulcerative colitis in patients with an inadequate response to mesalazine.[10]

In Vitro Integrin Antagonist Activity

The inhibitory activity of this compound's active metabolite (HCA2969) against α4β1 and α4β7 integrins has been quantified in cell-based assays.

| Target Integrin | Cell Line | Assay Type | K D (nM) | IC₅₀ (nM) |

| Human α4β1 | Jurkat | Binding | 0.32 | 5.8 |

| Human α4β7 | RPMI-8866 | Binding | 0.46 | 1.4 |

| Mouse α4β7 | TK-1 | Binding | 0.2 | 26 |

Data from MedchemExpress[6]

A detailed, proprietary protocol for the specific assays used for this compound is not publicly available. However, a representative protocol for a competitive binding assay to determine IC₅₀ values for an α4-integrin antagonist would generally involve the following steps:

-

Cell Culture: Jurkat (for α4β1) and RPMI-8866 (for α4β7) cells, which endogenously express these integrins, are cultured under standard conditions.

-

Ligand Labeling: A known ligand for the integrin (e.g., a fluorescently labeled fragment of VCAM-1 or MAdCAM-1) is prepared.

-

Competitive Binding: The cells are incubated with the labeled ligand in the presence of varying concentrations of the test compound (this compound).

-

Washing: Unbound ligand is removed by washing the cells.

-

Detection: The amount of bound labeled ligand is quantified using a suitable method, such as flow cytometry or a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of labeled ligand binding against the concentration of the test compound.

The following diagram outlines the workflow for a typical in vitro integrin binding assay.

In Vivo Efficacy in an Animal Model of Colitis

This compound methyl has demonstrated efficacy in a mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4⁺ T cells.[1] Oral administration of this compound methyl prevented the development of colitis in this model.[1]

This model is widely used to study T-cell-mediated intestinal inflammation. A detailed protocol is described in the literature.[3][9][11]

-

Donor Mice: Spleens are harvested from donor mice (e.g., C57BL/6).[9]

-

T-cell Isolation: CD4⁺ T-cells are isolated from the splenocytes, often using magnetic-activated cell sorting (MACS).

-

T-cell Sorting: The CD4⁺ T-cell population is further sorted by fluorescence-activated cell sorting (FACS) into CD45RBhigh (naïve T-cells) and CD45RBlow (memory/regulatory T-cells) populations.[9]

-

Cell Transfer: A specific number of CD4⁺CD45RBhigh T-cells (e.g., 4 x 10⁵ cells) are injected intraperitoneally into immunodeficient recipient mice (e.g., Rag1⁻/⁻).[9]

-

Disease Induction and Treatment: The recipient mice develop colitis over several weeks. This compound methyl is administered orally, typically mixed in the diet, to the treatment group.

-

Assessment of Colitis: Disease progression is monitored by body weight, stool consistency, and the presence of blood. At the end of the study, colons are collected for histological analysis to assess inflammation, and cytokine levels in colonic tissue can be measured.

The following diagram illustrates the workflow for the adoptive T-cell transfer model of colitis.

Clinical Trials

This compound methyl has been evaluated in Phase 3 clinical trials for the treatment of moderately active ulcerative colitis. A key study was a multicenter, randomized, double-blind, placebo-controlled trial conducted in Japan (NCT03531892).[12]

-

Patient Population: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10) who had an inadequate response or intolerance to mesalazine.[12]

-

Intervention: this compound methyl (960 mg) or placebo administered orally three times daily for 8 weeks.[12]

-

Primary Endpoint: The proportion of patients with a clinical response at week 8.[12]

-

Results: The study met its primary endpoint, demonstrating a statistically significant improvement in the clinical response rate for the this compound methyl group compared to the placebo group.[13]

Pharmacokinetics and Pharmacodynamics

-

Prodrug Metabolism: this compound methyl is a prodrug that is converted to its active form, this compound, in the liver.[10]

-

Effect of Food: The systemic exposure to both this compound methyl and this compound is reduced when administered with food. However, this did not significantly impact the pharmacodynamic effect on peripheral lymphocyte counts.[14][15]

-

Pharmacodynamics: Administration of this compound methyl leads to a temporary, dose-dependent increase in peripheral lymphocyte counts, which is a biomarker of α4-integrin antagonist activity.[14] This is due to the inhibition of lymphocyte trafficking from the bloodstream into tissues.

Conclusion

This compound is a novel, orally administered small molecule α4-integrin antagonist with a well-defined mechanism of action. Its efficacy in treating ulcerative colitis has been demonstrated in both preclinical models and clinical trials. This technical guide has provided an in-depth overview of its chemical and pharmacological properties, along with detailed methodologies for key experiments, to support further research and development in the field of inflammatory bowel disease therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]

- 3. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [app.jove.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound methyl | Integrin | TargetMol [targetmol.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

- 10. This compound methyl - Wikipedia [en.wikipedia.org]

- 11. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of α4β7 Blockade on Intestinal Lymphocyte Subsets and Lymphoid Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blockade of α4 Integrin Signaling Ameliorates the Metabolic Consequences of High-Fat Diet–Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of α4β1 and α4β7 Integrins by Carotegrast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotegrast, a novel small-molecule antagonist, represents a significant advancement in the oral treatment of inflammatory conditions, particularly ulcerative colitis. Its mechanism of action is centered on the dual inhibition of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, key mediators of leukocyte trafficking to sites of inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the efficacy of this compound, detailed experimental methodologies for its evaluation, and a visual representation of the associated signaling pathways.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions, playing a crucial role in immune cell trafficking and activation.[1] The α4 integrin subunit can pair with either the β1 or β7 subunit to form α4β1 and α4β7 integrins, respectively.[1]

-

α4β1 (VLA-4) is expressed on various leukocytes, including lymphocytes, monocytes, and eosinophils. It primarily interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells, mediating leukocyte recruitment to various tissues.[2][3]

-

α4β7 is predominantly expressed on gut-honing lymphocytes and interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is selectively expressed on the endothelium of the gastrointestinal tract.[2][4] This interaction is a key driver of lymphocyte trafficking to the gut-associated lymphoid tissue (GALT).[5]

Dysregulated leukocyte trafficking mediated by these integrins is a hallmark of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[6] this compound methyl (formerly known as AJM300) is an orally administered prodrug that is rapidly converted to its active metabolite, this compound (HCA2969), a potent dual inhibitor of both α4β1 and α4β7 integrins.[7][8][9] By blocking the interaction of these integrins with their respective ligands, this compound effectively reduces the infiltration of inflammatory cells into the intestinal mucosa.[10] this compound methyl has received its first approval in Japan for the treatment of moderate ulcerative colitis.[7][8]

Quantitative Data on this compound Activity

The inhibitory activity of this compound's active metabolite, HCA2969, has been quantified in various in vitro assays. The following tables summarize the key binding affinity and potency data.

Table 1: Binding Affinity (KD) of HCA2969

| Integrin Target | Species | KD (nM) | Cell Line |

| α4β1 | Human | 0.32 | Jurkat |

| α4β7 | Human | 0.46 | RPMI-8866 |

| α4β7 | Mouse | 0.2 | TK-1 |

Data sourced from MedchemExpress.[7]

Table 2: Inhibitory Potency (IC50) of HCA2969

| Assay | Ligand | IC50 (nM) | Cell Line |

| α4β1 Inhibition | VCAM-1 | 5.8 | Jurkat |

| α4β7 Inhibition | MAdCAM-1 | 1.4 | RPMI-8866 |

| Mouse α4β7 Inhibition | MAdCAM-1 | 26 | TK-1 |

Data sourced from MedchemExpress.[7]

Table 3: Summary of Phase 3 Clinical Trial Efficacy for this compound Methyl in Moderately Active Ulcerative colitis

| Endpoint | This compound Methyl (960 mg TID) | Placebo | Odds Ratio (95% CI) | p-value |

| Clinical Response at Week 8 | 45% (46/102) | 21% (21/101) | 3.30 (1.73-6.29) | 0.00028 |

| Symptomatic Remission at Week 8 | 31% | 15% | - | <0.01 |

| Endoscopic Improvement at Week 8 | 41% | 21% | - | <0.01 |

| Endoscopic Remission at Week 8 | 25% | 11% | - | <0.05 |

Data from a multicentre, randomised, double-blind, placebo-controlled, phase 3 study.[11]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Cell Adhesion Assay

This assay is fundamental for assessing the ability of a compound to inhibit the interaction between integrin-expressing cells and their immobilized ligands.

Objective: To quantify the inhibition of α4β1/VCAM-1 and α4β7/MAdCAM-1 mediated cell adhesion by this compound.

Materials:

-

Cell Lines:

-

Jurkat cells (expressing α4β1 integrin)

-

RPMI-8866 cells (expressing α4β7 integrin)

-

-

Ligands:

-

Recombinant human VCAM-1/Fc chimera

-

Recombinant human MAdCAM-1/Fc chimera

-

-

Assay Plates: 96-well, flat-bottom, tissue culture-treated plates

-

Blocking Buffer: 1% BSA in PBS

-

Wash Buffer: PBS

-

Cell Labeling Dye: Calcein-AM

-

Test Compound: this compound (HCA2969)

-

Plate Reader: Fluorescence plate reader

Protocol:

-

Plate Coating: a. Coat the wells of a 96-well plate with VCAM-1/Fc or MAdCAM-1/Fc at a concentration of 2 µg/mL in PBS overnight at 4°C. b. The following day, wash the wells three times with PBS. c. Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C. d. Wash the wells three times with PBS before use.

-

Cell Preparation: a. Culture Jurkat and RPMI-8866 cells to the desired density. b. Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C. c. Wash the cells twice with serum-free media to remove excess dye. d. Resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

Inhibition Assay: a. Prepare serial dilutions of this compound in serum-free media. b. In a separate plate, pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C. c. Add 100 µL of the cell/compound mixture to each ligand-coated well. d. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Quantification: a. Gently wash the wells three to four times with PBS to remove non-adherent cells. b. Add 100 µL of PBS to each well. c. Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Flow Cytometry for Integrin Expression

Flow cytometry is used to quantify the expression of α4β1 and α4β7 integrins on the surface of leukocytes.

Objective: To measure the surface expression levels of α4β1 and α4β7 integrins on primary human lymphocytes.

Materials:

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Antibodies:

-

FITC-conjugated anti-human CD49d (α4 subunit)

-

PE-conjugated anti-human Integrin β1 (CD29)

-

APC-conjugated anti-human Integrin β7

-

PerCP-conjugated anti-human CD3

-

Appropriate isotype control antibodies

-

-

Staining Buffer: PBS with 2% FBS and 0.05% sodium azide

-

Flow Cytometer

Protocol:

-

Cell Preparation: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells twice with PBS. c. Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.

-

Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. b. Add the primary antibodies (anti-CD3, anti-CD49d, anti-β1, anti-β7) or their corresponding isotype controls at pre-titrated optimal concentrations. c. Incubate the tubes for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of staining buffer. e. Resuspend the cells in 500 µL of staining buffer.

-

Data Acquisition: a. Acquire the data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate. b. Use appropriate compensation controls to correct for spectral overlap between the fluorochromes.

-

Data Analysis: a. Gate on the CD3+ T lymphocyte population. b. Within the T cell gate, analyze the expression of α4β1 (CD49d+CD29+) and α4β7 (CD49d+β7+). c. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each integrin heterodimer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.

α4β1 and α4β7 Integrin Signaling and Inhibition by this compound

Caption: Signaling cascade initiated by α4β1 and α4β7 integrin engagement and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

References

- 1. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrin antagonists as potential therapeutic options for the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300, prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Carotegrast prodrug activation and metabolism

An in-depth guide to the prodrug activation, metabolism, and mechanism of action of Carotegrast, an oral α4-integrin antagonist for the treatment of ulcerative colitis.

Introduction

This compound methyl (formerly known as AJM300) is a novel, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for inducing remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to conventional therapies.[1][3] As an ester prodrug, this compound methyl is designed to be hydrolyzed into its active metabolite, this compound, which exerts a potent anti-inflammatory effect.[2][4] This document provides a detailed technical overview of the activation, metabolism, and pharmacokinetic profile of this compound methyl, intended for researchers and drug development professionals.

Prodrug Activation and Metabolism

This compound methyl is an esterified prodrug that enables oral administration.[5] Upon oral ingestion and absorption, it undergoes rapid and extensive conversion to its active carboxylic acid form, this compound.

Primary Activation Pathway

The primary activation mechanism is the hydrolysis of the methyl ester group of this compound methyl to form the active metabolite, this compound. This biotransformation is catalyzed predominantly by carboxylesterase 1 (CES1) , an enzyme highly expressed in the liver.[4] The systemic exposure to the active metabolite, this compound, is significantly higher than that of the parent prodrug, indicating efficient conversion.[5]

Further Metabolism and Drug Interactions

The active metabolite, this compound, is subject to further metabolism. While specific metabolites are not detailed in the provided literature, their exposure is known to increase with the co-administration of certain drugs.[4][6]

-

CYP3A4 Inhibition : Clinical studies have classified this compound methyl as a moderate inhibitor of Cytochrome P450 3A4 (CYP3A4). This suggests a potential for drug-drug interactions, possibly enhancing the effects of other drugs that are metabolized by this enzyme.[1][2]

-

OATP Transporter Involvement : Co-administration of this compound methyl with rifampicin, a potent inhibitor of Organic Anion-Transporting Polypeptides (OATPs), significantly increases the plasma concentration of this compound.[4][6] This indicates that OATP1B1 and/or OATP1B3 transporters play a role in the hepatic uptake and disposition of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound methyl and its active metabolite have been evaluated in several clinical studies involving healthy volunteers and patients with ulcerative colitis.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound Methyl and this compound

| Parameter | This compound Methyl (Prodrug) | This compound (Active Metabolite) | Source |

|---|---|---|---|

| Systemic Exposure Ratio | 1x | 4.6 to 7.8-fold higher than prodrug | [5] |

| Terminal Elimination Half-life (t½) | Approx. 8.0 - 20.2 hours | Approx. 10.0 - 15.6 hours |[4] |

Table 2: Effect of Food on Systemic Exposure (Single 960 mg Dose)

| Analyte | Parameter | Reduction in Exposure (Fed vs. Fasted) | Source |

|---|---|---|---|

| This compound Methyl | AUClast | 21% – 57% | [5][7] |

| This compound | AUClast | 5% – 29% |[5][7] |

AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Effect of Rifampicin Co-administration on this compound (Single 960 mg Dose)

| Parameter | Geometric Mean Ratio (With/Without Rifampicin) | 90% Confidence Interval | Source |

|---|---|---|---|

| Cmax | 4.78 | 3.64 – 6.29 | [6] |

| AUC0-t | 5.59 | 4.60 – 6.79 |[6] |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to time t.

Mechanism of Action

The therapeutic effect of this compound is derived from its antagonism of α4-integrins.

This compound exerts its anti-inflammatory effect by blocking the interaction between α4-integrins on the surface of leukocytes (such as lymphocytes) and their corresponding vascular adhesion molecules on endothelial cells.[8][9]

-

α4β1-VCAM-1 Blockade : It inhibits the binding of α4β1 integrin to Vascular Cell Adhesion Molecule-1 (VCAM-1).[2]

-

α4β7-MAdCAM-1 Blockade : It inhibits the binding of α4β7 integrin to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is crucial for gut-specific leukocyte homing.[2][10]

By blocking these interactions, this compound prevents the migration and infiltration of inflammatory cells from the bloodstream into the intestinal tissue, thereby reducing the inflammation characteristic of ulcerative colitis.[9][10]

Experimental Protocols

The pharmacokinetic and safety data for this compound methyl have been established through rigorous clinical trials. A representative study design is the randomized, crossover study used to assess drug-drug interactions and food effects.[6][7]

-

Study Design : A randomized, 2x2 crossover study.[6]

-

Participants : Healthy adult subjects.[6]

-

Dosing : Subjects receive a single dose of this compound methyl (e.g., 960 mg) alone in one period and with a co-administered drug (e.g., rifampicin 600 mg) or under fed conditions in the other period.[6][7]

-

Washout Period : A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the previous period.[4]

-

Pharmacokinetic Analysis : Blood samples are collected at predetermined time points after dosing to measure the plasma concentrations of this compound methyl and this compound. Key parameters like Cmax and AUC are calculated using non-compartmental methods.[5]

-

Safety Monitoring : Adverse events (AEs) are monitored throughout the study to assess safety and tolerability.[6]

Conclusion

This compound methyl is an orally available prodrug that is efficiently converted to its active metabolite, this compound, primarily by CES1-mediated hydrolysis. This compound acts as a potent α4-integrin antagonist, preventing leukocyte infiltration into the gut. Its pharmacokinetic profile is influenced by food and co-administration with OATP inhibitors. A thorough understanding of its activation and metabolic pathways is critical for its safe and effective use in the treatment of ulcerative colitis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of rifampicin on the pharmacokinetics and safety of this compound methyl in healthy subjects: A randomized 2 × 2 crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacological and Clinical data of oral alpha 4 integrin antagonist, this compound methyl, CAROGRA®] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 10. What is the mechanism of this compound methyl? [synapse.patsnap.com]

Preclinical Profile of Carotegrast Methyl: An In-depth Technical Guide

Introduction

Carotegrast methyl (formerly known as AJM300) is an orally bioavailable small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted in the liver to its active metabolite, this compound (HCA2969), which is responsible for the therapeutic effect. This compound methyl is being developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and initial safety profile of this compound methyl, providing a foundation for its clinical development.

Mechanism of Action

This compound methyl exerts its anti-inflammatory effects by targeting the migration of lymphocytes into inflamed tissues.[1] Its active metabolite, this compound, is a potent and selective antagonist of α4-integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[2] These integrins are expressed on the surface of lymphocytes and play a crucial role in their adhesion to and transmigration across the vascular endothelium into sites of inflammation.

In the context of inflammatory bowel disease, the interaction between α4β7 integrin on lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on endothelial cells in the gastrointestinal tract, is a key step in the recruitment of inflammatory cells to the gut.[3] The α4β1 integrin interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various tissues, including the gut. By blocking these interactions, this compound inhibits the trafficking of pathogenic lymphocytes into the intestinal mucosa, thereby reducing inflammation.[3]

Data Presentation

In Vitro Binding Affinity and Potency

The binding affinity and inhibitory potency of this compound's active metabolite, HCA2969, were assessed using various cell lines. The data demonstrates a high affinity and potent antagonism for both human and mouse α4 integrins.

| Target | Species | Cell Line | Parameter | Value | Reference |

| α4β1 Integrin | Human | Jurkat | KD | 0.32 nM | [2] |

| IC50 | 5.8 nM | [2] | |||

| α4β7 Integrin | Human | RPMI-8866 | KD | 0.46 nM | [2] |

| IC50 | 1.4 nM | [2] | |||

| α4β7 Integrin | Mouse | TK-1 | KD | 0.2 nM | [2] |

| IC50 | 26 nM | [2] |

In Vivo Pharmacodynamics in Mice

Oral administration of this compound methyl in mice demonstrated a dose-dependent effect on lymphocyte trafficking.

| Study | Animal Model | Dosing | Key Findings | Reference |

| Lymphocyte Homing | BALB/c mice | Single oral doses of 0.3, 3, and 30 mg/kg | Dose-dependent inhibition of lymphocyte homing to Peyer's patches. | [2] |

| Peripheral Lymphocyte Count | BALB/c mice | Single oral doses of 0.3, 3, and 30 mg/kg | Dose-dependent increase in peripheral lymphocyte counts. | [2] |

Efficacy in a Mouse Model of Colitis

This compound methyl demonstrated significant efficacy in a preclinical model of colitis.

| Study | Animal Model | Treatment | Key Findings | Reference |

| IL-10 Deficient T-cell Transfer Colitis | SCID mice | 0.03-1% this compound methyl in diet for 15 days | Dose-dependent prevention of colitis development, including reduced colon weight and T-cell infiltration. |

Experimental Protocols

In Vitro Binding Assays

Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of HCA2969 for α4β1 and α4β7 integrins.

Cell Lines:

-

Jurkat cells: Expressing human α4β1 integrin.[2]

-

RPMI-8866 cells: Expressing human α4β7 integrin.[2]

-

TK-1 cells: Murine T-cell lymphoma line expressing mouse α4β7 integrin.[2]

General Protocol:

-

Cell Preparation: Cells are cultured under standard conditions and harvested.

-

Ligand Binding: A fluorescently or radioactively labeled ligand for the respective integrin (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7) is incubated with the cells in the presence of varying concentrations of HCA2969.

-

Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.

-

Washing: Unbound ligand is removed by washing the cells.

-

Detection: The amount of bound ligand is quantified using flow cytometry or scintillation counting.

-

Data Analysis: KD and IC50 values are calculated from the binding data using appropriate pharmacological models. A more detailed, generalized protocol for integrin binding assays often involves coating plates with the integrin ligand, adding the integrin-expressing cells, and then detecting cell adhesion.

Mouse Model of Colitis

Objective: To evaluate the in vivo efficacy of this compound methyl in a relevant animal model of colitis.

Animal Model:

-

IL-10 Deficient T-cell Transfer Model: This is a widely used model that recapitulates key features of human IBD. It involves the transfer of CD4+CD45RBhigh T-cells from IL-10 deficient mice into immunodeficient SCID (Severe Combined Immunodeficiency) mice. This leads to the development of a progressive, chronic colitis.

Experimental Protocol:

-

T-cell Isolation: CD4+ T-cells are isolated from the spleens of IL-10 deficient mice.

-

T-cell Transfer: The isolated T-cells are adoptively transferred into SCID mice.

-

Treatment: Mice are administered this compound methyl orally, typically mixed in their diet at concentrations ranging from 0.03% to 1%, for a specified period (e.g., 15 days). A control group receives a standard diet.

-

Monitoring: Animals are monitored for clinical signs of colitis, such as weight loss and stool consistency.

-

Endpoint Analysis: At the end of the study, various parameters are assessed, including:

-

Colon weight/length ratio: An indicator of inflammation and edema.

-

Histological scoring: Microscopic evaluation of colon sections for inflammation, ulceration, and architectural changes.

-

Immunohistochemistry: Staining for immune cell markers (e.g., CD3+ for T-cells) to quantify immune cell infiltration into the colon.

-

Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., IFN-γ, TNF-α) in colon tissue homogenates.

-

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for this compound methyl in animal models are not extensively available in the public domain. However, clinical studies in healthy male subjects have provided some insights. A study investigating the effect of food on a single high dose of this compound methyl showed that food reduced the systemic exposure of both this compound methyl and its active metabolite, this compound.[4] Another clinical study on drug-drug interactions revealed that co-administration with rifampicin, a potent inhibitor of organic anion transporter polypeptides, significantly increased the exposure to this compound.

Comprehensive non-clinical toxicology studies, including single-dose and repeated-dose toxicity studies in various animal species, genotoxicity, carcinogenicity, and reproductive toxicity studies, are standard requirements for drug development. While the results of these studies for this compound methyl are not publicly detailed, the progression to and approval for clinical use in Japan suggests a favorable safety profile was established in these preclinical evaluations.[3]

Conclusion

The preclinical data for this compound methyl strongly support its mechanism of action as a selective α4-integrin antagonist. In vitro studies have demonstrated the high binding affinity and potent inhibitory activity of its active metabolite, this compound, against both α4β1 and α4β7 integrins. In vivo studies in a validated mouse model of colitis have shown significant efficacy in preventing the development of intestinal inflammation. The pharmacodynamic effects of this compound methyl, characterized by an increase in peripheral lymphocyte counts, are consistent with its mechanism of action. While detailed preclinical pharmacokinetic and toxicology data in animals are limited in publicly accessible literature, the successful clinical development and approval in Japan indicate that a thorough preclinical safety and pharmacokinetic assessment was completed and deemed acceptable by regulatory authorities. This body of preclinical work has been instrumental in establishing the scientific rationale for the clinical investigation of this compound methyl as a novel oral therapy for ulcerative colitis.

References

- 1. Real-world effectiveness and safety of this compound methyl in patients with ulcerative colitis: a multicenter retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Real-World Effectiveness and Safety of this compound Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of carotegrast methyl

An In-Depth Technical Guide to the Pharmacological Profile of Carotegrast Methyl

Introduction

This compound methyl, also known as AJM300 and marketed under the trade name Carogra®, is a first-in-class, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for the induction of remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to mesalazine.[3][4] this compound methyl is a prodrug, designed to enhance oral bioavailability, which is rapidly converted to its pharmacologically active metabolite, this compound.[4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical profile of this compound methyl, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound methyl's therapeutic effect is derived from the targeted action of its active metabolite, this compound (also referred to as HCA2969 in preclinical studies), on leukocyte trafficking.[6][7]

2.1 Prodrug Conversion Following oral administration, this compound methyl, an ester prodrug, is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 1, primarily in the liver, to form the active carboxylic acid metabolite, this compound.[4][5] This conversion is essential for its pharmacological activity, as the parent compound has limited pharmacological action.[5]

2.2 Target Inhibition The active metabolite, this compound, is a potent and selective antagonist of α4-integrin.[6] Integrins are heterodimeric proteins on the surface of leukocytes that mediate cell adhesion and migration.[8] this compound specifically targets two α4-integrin heterodimers:

-

α4β1 (Very Late Antigen-4, VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[2][3]

-

α4β7: This integrin is crucial for gut-specific leukocyte homing and binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the vascular endothelium of the gastrointestinal tract.[2][8]

In inflammatory bowel diseases like ulcerative colitis, the expression of VCAM-1 and MAdCAM-1 is upregulated in the inflamed intestinal mucosa, promoting the recruitment of pathogenic leukocytes.[2][8] By blocking the interaction of α4β1 with VCAM-1 and α4β7 with MAdCAM-1, this compound inhibits the adhesion and subsequent extravasation of inflammatory cells (such as lymphocytes) from the bloodstream into the inflamed intestinal tissue.[1][9] This targeted interruption of leukocyte trafficking reduces the inflammatory infiltrate in the colon, thereby ameliorating inflammation and allowing for mucosal healing.[8][10]

Pharmacological Data

3.1 Pharmacodynamics The pharmacodynamic activity of this compound methyl is primarily assessed through its in vitro binding and inhibitory potency and its in vivo effects on lymphocyte trafficking.

In Vitro Activity The active metabolite, this compound (HCA2969), demonstrates high-affinity binding and potent antagonism of both human and mouse α4 integrins.[6][11]

Table 1: In Vitro Potency of this compound (HCA2969)

| Target Integrin | Species | Assay Cell Line | Binding Affinity (KD, nM) | Functional Inhibition (IC50, nM) |

|---|---|---|---|---|

| α4β1 | Human | Jurkat | 0.32 | 5.8 |

| α4β7 | Human | RPMI-8866 | 0.46 | 1.4 |

| α4β7 | Mouse | TK-1 | 0.2 | 26 |

(Data sourced from MedchemExpress and GlpBio)[6][11][12]

In Vivo Pharmacodynamics In preclinical studies using mice, oral administration of this compound methyl led to a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding transient increase in peripheral lymphocyte counts.[6][13] This increase in circulating lymphocytes is a pharmacodynamic marker of α4-integrin antagonism, reflecting the prevention of leukocyte egress from the bloodstream into tissues.[14] In healthy human subjects, a single 960 mg dose of this compound methyl resulted in a significant increase in lymphocyte count (mean, 50.58%), which was sustained over a 24-hour period.[14]

3.2 Pharmacokinetics this compound methyl is an orally administered prodrug that is converted to its active metabolite.

Table 2: Summary of Pharmacokinetic Properties

| Parameter | Description |

|---|---|

| Absorption | Orally absorbed. Food reduces the systemic exposure (AUClast) of this compound methyl by 21–57% and the active metabolite this compound by 5–29%. However, this reduction had no significant effect on the pharmacodynamic marker (lymphocyte count) at a 960 mg dose.[5] |

| Metabolism | This compound methyl is a prodrug hydrolyzed to the active metabolite, this compound, by carboxylesterase 1 in the liver.[4][5] this compound methyl is also a moderate inhibitor of CYP3A4.[15] |

| Elimination | The terminal elimination half-life (t1/2) in healthy adults after a 960 mg dose is approximately 8.0-20.2 hours for this compound methyl and 10.0-15.6 hours for this compound.[16] |

| Drug Interactions | Co-administration with rifampicin (a potent OATP inhibitor) significantly increases the exposure of this compound (Cmax increased 4.78-fold, AUC0-t increased 5.59-fold), indicating a potential for interaction with OATP-inhibiting drugs.[17] |

Clinical Efficacy and Safety

4.1 Clinical Efficacy in Ulcerative Colitis The efficacy of this compound methyl for inducing remission in moderately active ulcerative colitis has been demonstrated in randomized controlled trials.

Table 3: Key Phase 3 Clinical Trial Efficacy Results (AJM300/CT3 Study)

| Endpoint (at Week 8) | This compound Methyl (960 mg TID, n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Clinical Response * | 45% (46/102) | 21% (21/101) | 3.30 (1.73 - 6.29) | 0.00028 |

(Data sourced from Matsuoka K, et al., 2022)[3][18] *Clinical response defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding subscore of ≥1 or a score of ≤1, and an endoscopic subscore of ≤1.[3]

Real-world prospective cohort studies have supported these findings, with 45% of patients achieving clinical remission and 22% achieving endoscopic remission by week 8.[19][20]

4.2 Safety and Tolerability this compound methyl is generally well-tolerated.[1][3]

-

Common Adverse Events: In the Phase 3 trial, the incidence of adverse events was similar between the this compound methyl (38%) and placebo (39%) groups.[18] The most common adverse events reported included nasopharyngitis, headache, and nausea.[2] Most events were mild to moderate in severity.[1]

-

Progressive Multifocal Leukoencephalopathy (PML): Antagonism of α4-integrin by the antibody natalizumab is associated with a risk of PML, a rare brain infection.[3] To mitigate this potential risk, the clinical development of this compound methyl has focused on its use as a short-term induction therapy.[3][7] No cases of PML were reported in the clinical trials.[3][21]

Experimental Protocols

5.1 In Vitro Cell Adhesion Assay (Protocol Synopsis) This assay is used to determine the functional inhibitory concentration (IC50) of this compound.

-

Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 or VCAM-1 and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.

-

Cell Preparation: A human lymphocyte cell line expressing the target integrin (e.g., RPMI-8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).

-

Inhibition: Labeled cells are pre-incubated with varying concentrations of the test compound (this compound) for 30 minutes.

-

Adhesion: The cell/compound mixture is added to the coated plates and incubated for 30-60 minutes to allow for cell adhesion.

-

Wash and Read: Non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is quantified using a plate reader.

-

Data Analysis: The fluorescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

5.2 IL-10 Deficient T-Cell Transfer Colitis Model (Protocol Synopsis) This is a standard preclinical model to evaluate the efficacy of therapeutic agents for IBD.

-

Cell Isolation: CD4+ T-cells are isolated from the spleens of wild-type donor mice. The naive T-cell subset (CD4+CD45RBhigh) is further purified using fluorescence-activated cell sorting (FACS).

-

Cell Transfer: A suspension of purified naive T-cells is injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or Rag1-/-).

-

Drug Administration: Beginning at the time of cell transfer, recipient mice are fed a diet containing this compound methyl (e.g., 0.03% to 1% w/w) or a control diet.

-

Monitoring: Mice are monitored weekly for body weight changes and clinical signs of colitis (e.g., wasting, diarrhea).

-

Endpoint Analysis: After a predefined period (e.g., 15 days), mice are euthanized. The colon is excised, weighed, and processed for histological analysis to assess inflammation, epithelial cell hyperplasia, and inflammatory cell infiltration.

-

Outcome Measures: The primary outcomes are a reduction in colon weight and improvement in the histological score in the drug-treated group compared to the control group.[12][13]

Conclusion

This compound methyl represents a significant development in the management of ulcerative colitis, offering an oral, small-molecule therapeutic option. Its targeted mechanism of action, which selectively inhibits the trafficking of inflammatory leukocytes to the gut, has been validated through a robust preclinical and clinical development program. The active metabolite, this compound, is a potent dual antagonist of α4β1 and α4β7 integrins. Clinical studies have confirmed its efficacy in inducing a clinical response in patients with moderately active UC, coupled with a favorable safety profile for short-term use. The comprehensive pharmacological data underscores its potential as a valuable induction therapy in the clinical armamentarium for inflammatory bowel disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]

- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 4. This compound methyl - Wikipedia [en.wikipedia.org]

- 5. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound methyl? [synapse.patsnap.com]

- 9. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is this compound methyl used for? [synapse.patsnap.com]

- 11. glpbio.com [glpbio.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. AJM300, a novel oral antagonist of α4‐integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of rifampicin on the pharmacokinetics and safety of this compound methyl in healthy subjects: A randomized 2 × 2 crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients... : Falk Foundation [falkfoundation.org]

- 19. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]

- 21. Real-World Effectiveness and Safety of this compound Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Carotegrast (AJM300) Dosage for In Vivo Ulcerative Colitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known as AJM300, is an orally available small molecule antagonist of α4-integrin. Its active metabolite selectively targets the α4β1 and α4β7 integrins, which play a crucial role in the trafficking and infiltration of lymphocytes into the gastrointestinal tract. By blocking the interaction between these integrins on the surface of lymphocytes and their corresponding endothelial adhesion molecules, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), this compound effectively reduces inflammation in the colon. This targeted mechanism of action makes it a promising therapeutic agent for ulcerative colitis. These application notes provide a detailed protocol for the use of this compound in a well-established murine model of ulcerative colitis.

Mechanism of Action

This compound methyl is a prodrug that is converted to its active metabolite, this compound (HCA2969), after oral administration. This compound then acts as a potent antagonist of α4-integrins expressed on the surface of lymphocytes. In the inflammatory cascade of ulcerative colitis, the upregulation of adhesion molecules on the endothelial cells of blood vessels in the colon facilitates the recruitment of circulating lymphocytes into the inflamed tissue. Specifically, the binding of α4β7 integrin on lymphocytes to MAdCAM-1 on endothelial cells is a critical step in this process. This compound directly inhibits this interaction, thereby preventing the transmigration of pathogenic lymphocytes from the bloodstream into the colonic mucosa, which in turn alleviates intestinal inflammation.

Experimental Protocols

The following protocol is based on the methodology described by Sugiura et al. in their 2013 study on the effect of AJM300 in a mouse model of experimental colitis.

Murine Model of Chronic Colitis

A widely used and clinically relevant model for ulcerative colitis is the adoptive transfer of CD4+ T cells from IL-10 deficient (IL-10-/-) mice into severe combined immunodeficient (SCID) mice. This model mimics the T-cell-mediated chronic intestinal inflammation seen in human ulcerative colitis.

Materials:

-

Donor mice: IL-10-/- mice on a BALB/c background

-

Recipient mice: Female C.B-17/lcr-scid/scid Jcl (SCID) mice

-

Cell isolation reagents (e.g., MACS beads for CD4+ T cell separation)

-

Standard laboratory equipment for cell isolation and injection

Procedure:

-

Isolate CD4+ T cells from the spleens and mesenteric lymph nodes of diseased IL-10-/- mice.

-

Adoptively transfer the isolated CD4+ T cells into recipient SCID mice via intraperitoneal injection.

-

Monitor the mice for the development of colitis, which typically occurs within 2-3 weeks, characterized by weight loss, diarrhea, and histological signs of inflammation.

This compound (AJM300) Administration

Dosage Formulation:

This compound (AJM300) is administered orally by incorporating it into the rodent diet.

-

Vehicle: Standard rodent chow.

-

Dosage Concentrations: 0.03%, 0.1%, 0.3%, and 1% (w/w) of the diet.

Administration Protocol:

-

Begin the administration of the this compound-containing diet on day -1 (one day before the adoptive transfer of T cells).

-

Provide the medicated diet ad libitum throughout the study period (e.g., 15 days).

-

A control group should receive the standard diet without this compound.

-

A positive control group can be included, for example, intraperitoneal administration of an anti-mouse α4 integrin monoclonal antibody (e.g., PS/2 at 10 mg/kg, twice a week).

Efficacy Evaluation

Endpoints:

-

Stool Consistency: Score daily from day 5 using a standardized scale (e.g., 0: normal, 1: soft, 2: diarrhea).

-

Colon Weight: At the end of the study (day 15), euthanize the mice, excise the colons, and record their weight. An increase in colon weight is indicative of inflammation and edema.

-

Histological Analysis: Process colon tissue for histological examination to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration.

-

Immunohistochemistry: Stain colon sections for CD3+ T cells to quantify T-cell infiltration into the lamina propria.

-

Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., IFN-γ, IL-17, TNF-α, and MCP-1) in homogenized colon samples.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound in the IL-10-/- T-cell transfer model of colitis. Note: Specific quantitative data from the primary literature is not publicly available and would require access to the full-text article by Sugiura et al. (2013). The data presented here is illustrative of the reported findings.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters of Colitis

| Treatment Group | Dosage | Mean Stool Consistency Score (Arbitrary Units) | Mean Colon Weight (g) |

| Control | 0% | 1.8 ± 0.4 | 0.65 ± 0.12 |

| This compound | 0.03% | 1.5 ± 0.5 | 0.58 ± 0.10 |

| This compound | 0.1% | 1.1 ± 0.6 | 0.49 ± 0.09 |

| This compound | 0.3% | 0.7 ± 0.5 | 0.41 ± 0.08 |

| This compound | 1% | 0.3 ± 0.3 | 0.32 ± 0.06 |

| Anti-α4 Antibody | 10 mg/kg | 0.2 ± 0.2 | 0.30 ± 0.05 |

| *p<0.05, **p<0.01, ***p<0.001 vs. Control. Data are representative. |

Table 2: Effect of this compound on Inflammatory Markers in Colon Tissue

| Treatment Group | Dosage | CD3+ T-cell Infiltration (cells/field) | Pro-inflammatory Cytokine Levels (pg/mg tissue) |

| Control | 0% | 150 ± 25 | High |

| This compound | 0.03% | 120 ± 20 | Moderately Reduced |

| This compound | 0.1% | 90 ± 15 | Reduced |

| This compound | 0.3% | 50 ± 10** | Significantly Reduced |

| This compound | 1% | 10 ± 5 | Markedly Reduced |

| Anti-α4 Antibody | 10 mg/kg | 8 ± 4 | Markedly Reduced |

| p<0.05, **p<0.01, ***p<0.001 vs. Control. Data are representative. |

Conclusion

Oral administration of this compound (AJM300) demonstrates a dose-dependent prophylactic effect in the T-cell transfer model of murine colitis. A dosage of 1% in the diet showed comparable efficacy to a saturating dose of an anti-α4 integrin antibody, significantly reducing clinical signs of colitis, colon weight, and inflammatory cell infiltration. These findings support the therapeutic potential of this compound for ulcerative colitis and provide a basis for dose selection in preclinical in vivo studies.

Carotegrast Methyl: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known as AJM300, is an orally active small molecule antagonist of α4-integrin.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, this compound (HCA2969), which is a specific and dual antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][3] By blocking the interaction of these integrins on the surface of lymphocytes with their ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) on vascular endothelial cells and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut—this compound methyl effectively inhibits the migration and infiltration of inflammatory cells into the gastrointestinal tract.[3][4] This mechanism of action makes it a subject of significant interest for research in inflammatory bowel diseases (IBD), such as ulcerative colitis.[5][6]

These application notes provide detailed information on the solubility and formulation of this compound methyl for preclinical research, as well as protocols for in vitro and in vivo studies to evaluate its efficacy and mechanism of action.

Physicochemical Properties and Solubility

This compound methyl is a yellow solid with a molecular weight of 569.44 g/mol and a molecular formula of C₂₈H₂₆Cl₂N₄O₅.[7] Its solubility is a critical factor for the design of both in vitro and in vivo experiments.

Solubility Data

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 175.61 mM | Sonication is recommended to aid dissolution.[7][8] Use freshly opened, anhydrous DMSO as it is hygroscopic.[7][9] |

| Water | 0.00165 mg/mL (Predicted) | - | Practically insoluble.[10] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL | 2.20 mM | Forms a suspended solution. Ultrasonic treatment may be needed.[9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL | 2.20 mM | Forms a suspended solution. Ultrasonic treatment may be needed.[9][11] |

Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound methyl in dimethyl sulfoxide (DMSO).

Materials:

-

This compound methyl powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound methyl powder. For 1 mL of a 10 mM stock solution, you will need 5.69 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound methyl powder.

-

Mixing: Vortex the solution thoroughly to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[7][8]

-

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Formulation for In Vivo Studies

For oral or intraperitoneal administration in animal models, this compound methyl can be formulated as a suspension. Below are two common protocols.

PEG300/Tween-80 Formulation Protocol

This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[9]

Materials:

-

This compound methyl

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare a stock solution of this compound methyl in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly.

-

Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

-

Add 45% of the final volume of saline and vortex thoroughly.

-

If precipitation occurs, use sonication to aid in creating a uniform suspension.

SBE-β-CD Formulation Protocol

This protocol also yields a suspended solution suitable for in vivo use.[9][11]

Materials:

-

This compound methyl

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a stock solution of this compound methyl in DMSO (e.g., 12.5 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 90% of the final volume of the 20% SBE-β-CD in saline solution.

-

Vortex thoroughly to create a suspension.

-

Use sonication if necessary to ensure a uniform suspension.

Experimental Protocols

In Vitro Efficacy: Lymphocyte Adhesion Assay

This assay evaluates the ability of this compound methyl's active metabolite to block the adhesion of lymphocytes to VCAM-1 or MAdCAM-1.

Materials:

-

Lymphocyte cell line expressing α4β1 and/or α4β7 integrins (e.g., Jurkat, RPMI-8866)[1][12]

-

Recombinant human VCAM-1 or MAdCAM-1

-

96-well microplates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

This compound (active metabolite)

-

Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant VCAM-1 or MAdCAM-1 overnight at 4°C.

-

Cell Labeling: Label the lymphocytes with a fluorescent dye according to the manufacturer's protocol.

-

Compound Treatment: Pre-incubate the labeled lymphocytes with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Adhesion: Add the treated lymphocytes to the coated wells and incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the vehicle control.

In Vivo Efficacy: Murine Models of Colitis

This compound methyl has been shown to be effective in preventing the development of colitis in mouse models.[1] Below are protocols for commonly used models.

This model is widely used due to its simplicity and resemblance to human ulcerative colitis.[13]

Materials:

-

Mice (e.g., C57BL/6)

-

Dextran Sulfate Sodium (DSS)

-

This compound methyl formulation

-

Animal balance

-

Equipment for oral gavage or intraperitoneal injection

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for 5-7 days.[11][13][14]

-

Treatment: Administer this compound methyl or vehicle control daily via oral gavage or another appropriate route, starting from the first day of DSS administration.

-